molecular formula C13H21N3O B1491658 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-27-3

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1491658
CAS RN: 2098051-27-3
M. Wt: 235.33 g/mol
InChI Key: WMKJOMNELPDCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound. It’s part of the pyrazole family, which are five-membered heterocycles that constitute several derivatives or compounds useful in various fields like drugs, dyes, and organic synthesis .


Synthesis Analysis

The synthesis of pyrazoles often involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds are used in the synthesis of various drugs due to their wide range of biological activities .

Anticancer Applications

Piperidine derivatives are utilized as anticancer agents . They have shown promising results in the antiproliferation and antimetastatic effects on various types of cancers .

Antiviral Applications

Piperidine-based compounds are also used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

These compounds have been found to be effective in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi .

Antihypertensive Applications

These compounds are used in the treatment of hypertension . They can help in relaxing and widening blood vessels, thereby reducing blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They can help in reducing pain and inflammation in the body .

Anti-Alzheimer and Antipsychotic Applications

These compounds are used in the treatment of Alzheimer’s disease and other psychotic disorders . They can help in improving cognitive function and reducing psychotic symptoms .

properties

IUPAC Name

1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKJOMNELPDCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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